molecular formula C16H24N2 B8362816 3-Benzyl-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane

3-Benzyl-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane

Cat. No. B8362816
M. Wt: 244.37 g/mol
InChI Key: PYJMGJRJRQJILE-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

A solution of 3-benzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone (980 mg; 3.26 mmol; from step (c) above) in 1,4-dioxane (25 mL) was added dropwise to a suspension of lithium aluminium hydride (990 mg; 26.1 mmol) in 1,4-dioxane (30 mL) at 0° C. The mixture was refluxed overnight, cooled to 0° C. whereafter water (1.0 mL), 15% aqueous sodium hydroxide (1.0 mL), and more water (3.0 mL), were added sequentially. After stirring for 1 h at 0° C., the mixture was filtered through a small pad of Celite, washing the Celite cake with ethyl acetate (100 mL). The filtrate was evaporated to give the sub-title compound (676 mg; 85% crude yield) as a colourless oil which was used directly in the next step without further purification.
Name
3-benzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:15](=O)[CH:14]2[C:17]([CH3:19])([CH3:18])[CH:10]([C:11](=O)[NH:12][C:13]2=O)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCOCC1>[CH2:1]([N:8]1[CH2:9][CH:10]2[C:17]([CH3:19])([CH3:18])[CH:14]([CH2:13][NH:12][CH2:11]2)[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
3-benzyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
Quantity
980 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2C(NC(C(C1=O)C2(C)C)=O)=O)=O
Name
Quantity
990 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
were added sequentially
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a small pad of Celite
WASH
Type
WASH
Details
washing the Celite cake with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CNCC(C1)C2(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 676 mg
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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